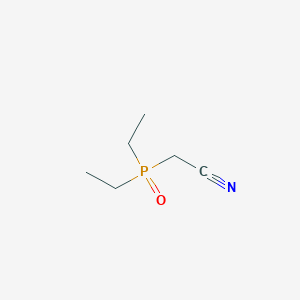
1-Octadecanesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanesulfonic acid, sodium salt is a useful research compound. Its molecular formula is C18H38NaO3S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium 1-Octadecanesulfonate, also known as 1-Octadecanesulfonic acid, sodium salt, is primarily used as an ion-pairing reagent . Its primary targets are the charged particles in a solution, where it helps to pair ions of opposite charges, thereby facilitating various chemical reactions and processes .
Mode of Action
As an ion-pairing reagent, Sodium 1-Octadecanesulfonate interacts with its targets by neutralizing their charges . This interaction allows the ions to come together and form a neutral pair, which can then participate in further reactions or processes . The resulting changes include the facilitation of chemical reactions, improvement of solubility of certain compounds, and enhancement of separation techniques in chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 1-Octadecanesulfonate can vary depending on the specific context of its use. In general, it plays a crucial role in facilitating reactions in biochemical pathways where ion pairing is required . The downstream effects can include the formation of new compounds, the breakdown of existing compounds, or the separation of compounds in a mixture .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of its use, such as the ph of the solution, the presence of other compounds, and the temperature .
Result of Action
The molecular and cellular effects of Sodium 1-Octadecanesulfonate’s action are primarily related to its role as an ion-pairing reagent . By facilitating the pairing of ions, it can enable chemical reactions, improve the solubility of certain compounds, and enhance separation techniques in chromatography .
Action Environment
The action, efficacy, and stability of Sodium 1-Octadecanesulfonate can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, the temperature, and the specific conditions of its use . For example, changes in pH can affect the charge of the ions and thus the effectiveness of the ion pairing. Similarly, temperature can influence the rate of the reactions facilitated by the ion pairing .
Properties
CAS No. |
13893-34-0 |
|---|---|
Molecular Formula |
C18H38NaO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
sodium;octadecane-1-sulfonate |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21); |
InChI Key |
NIMUYFTYMXTPAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13893-34-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt?
A1: Understanding the diffusion coefficient of this compound is crucial for several reasons. Firstly, it provides insights into its mobility and interaction within different media, including water and solutions containing other surfactants. [, , ] This information is valuable for applications where controlled release or transport of substances is desired, such as in drug delivery systems or formulations containing surfactants. Secondly, diffusion coefficient data contributes to a deeper understanding of the physicochemical properties of this compound and its behavior in complex systems. [, , ]
Q2: The research mentions the diffusion of various compounds "into" this compound. What does this imply about its potential applications?
A2: The studies highlight the diffusion of different molecules, including 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol [], 1-Tetradecanaminium, N,N-dimethyl-N-propansulfonate [], and 3,6,9,12,15,18-Hexaoxatriacontan-1-ol [] into solutions containing this compound. This suggests its potential utility in systems where controlled incorporation or encapsulation of other compounds is important. For instance, it could be explored as a component in drug delivery vehicles, where its interaction with active pharmaceutical ingredients and subsequent release profiles are crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)










